3-Amino-1-isopropoxy-1h-pyrazol-4-ol
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Overview
Description
3-Amino-1-isopropoxy-1h-pyrazol-4-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
The synthesis of 3-Amino-1-isopropoxy-1h-pyrazol-4-ol typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of 3-amino-1H-pyrazole with isopropyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
3-Amino-1-isopropoxy-1h-pyrazol-4-ol undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-Amino-1-isopropoxy-1h-pyrazol-4-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-1-isopropoxy-1h-pyrazol-4-ol involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function . The compound’s structure allows it to interact with various molecular pathways, making it a valuable tool in the study of biochemical processes .
Comparison with Similar Compounds
3-Amino-1-isopropoxy-1h-pyrazol-4-ol can be compared with other similar compounds such as:
3-Amino-1H-pyrazole: This compound lacks the isopropoxy group, which may affect its reactivity and applications.
1-Isopropoxy-1H-pyrazole-4-ol:
The presence of both the amino and isopropoxy groups in this compound makes it unique and versatile for various applications .
Properties
Molecular Formula |
C6H11N3O2 |
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Molecular Weight |
157.17 g/mol |
IUPAC Name |
3-amino-1-propan-2-yloxypyrazol-4-ol |
InChI |
InChI=1S/C6H11N3O2/c1-4(2)11-9-3-5(10)6(7)8-9/h3-4,10H,1-2H3,(H2,7,8) |
InChI Key |
IPZAOHDPWYVXKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)ON1C=C(C(=N1)N)O |
Origin of Product |
United States |
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